molecular formula C9H22OSi B093135 (2-Ethylbutoxy)(trimethyl)silane CAS No. 17888-61-8

(2-Ethylbutoxy)(trimethyl)silane

Cat. No.: B093135
CAS No.: 17888-61-8
M. Wt: 174.36 g/mol
InChI Key: VNBANJWOJZUFPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylbutoxy)(trimethyl)silane is an organosilicon compound characterized by a silane core substituted with three methyl groups and one 2-ethylbutoxy group. Organosilanes with mixed alkyl/alkoxy substituents are widely used as coupling agents, surface modifiers, and intermediates in materials science due to their tunable hydrophobicity, thermal stability, and reactivity .

Properties

CAS No.

17888-61-8

Molecular Formula

C9H22OSi

Molecular Weight

174.36 g/mol

IUPAC Name

2-ethylbutoxy(trimethyl)silane

InChI

InChI=1S/C9H22OSi/c1-6-9(7-2)8-10-11(3,4)5/h9H,6-8H2,1-5H3

InChI Key

VNBANJWOJZUFPL-UHFFFAOYSA-N

SMILES

CCC(CC)CO[Si](C)(C)C

Canonical SMILES

CCC(CC)CO[Si](C)(C)C

Synonyms

(2-Ethylbutoxy)(trimethyl)silane

Origin of Product

United States

Comparison with Similar Compounds

Structural and Property Comparison

The table below compares (2-Ethylbutoxy)(trimethyl)silane with structurally related silanes, emphasizing substituents, molecular weight, and key properties:

Compound Name Substituents Molecular Weight (g/mol) logP<sup>a</sup> Boiling Point (°C) Key Applications/Properties
This compound 1×(2-Ethylbutoxy), 3×methyl ~190–210<sup>b</sup> ~3.5–4.5<sup>c</sup> ~150–170<sup>d</sup> Coupling agent, surface modification
Tetrakis(2-ethylbutoxy)silane 4×(2-Ethylbutoxy) 328.73 N/A 188–190 Lubricant additive, coolant (Coolanol 25)
Diethyldi(2-ethylbutoxy)silane 2×ethyl, 2×(2-ethylbutoxy) ~290–310<sup>e</sup> 5.374 N/A Hydrophobic coatings, surfactants
Trimethyl((dioxaborolan-2-yl)ethynyl)silane 3×methyl, 1×ethynyl-boronate 224.18 N/A N/A Cross-coupling reactions, synthetic intermediates
1,4-Phenylenebis[trimethyl]silane 2×(trimethylsilyl), aromatic ~270–290<sup>f</sup> N/A >250 Polymer stabilization, high thermal stability

<sup>a</sup>logP (octanol-water partition coefficient) indicates hydrophobicity; higher values = more hydrophobic. <sup>b</sup>Estimated based on molecular formula (C9H22O1Si). <sup>c</sup>Inferred from diethyldi(2-ethylbutoxy)silane (logP 5.374 ), adjusted for fewer hydrophobic groups. <sup>d</sup>Estimated from boiling points of similar trimethyl-alkoxysilanes. <sup>e</sup>Calculated from formula (C12H28O2Si). <sup>f</sup>Estimated from structure (C12H20Si2).

Reactivity and Functional Differences

  • Substituent Effects : The trimethyl group in this compound likely reduces steric hindrance compared to bulkier analogs like tetrakis(2-ethylbutoxy)silane, enhancing its reactivity in surface modification or hydrolysis-driven applications .
  • Hydrophobicity : Diethyldi(2-ethylbutoxy)silane (logP 5.374 ) is more hydrophobic than this compound due to its two ethyl groups, making it preferable for water-resistant coatings.
  • Thermal Stability : Aromatic-linked silanes (e.g., 1,4-phenylenebis[trimethyl]silane ) exhibit higher thermal stability, whereas this compound is more volatile, aligning with applications requiring lower processing temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.